6-Chloro-1-methyl-4-phenylquinazolin-4-ol physical properties
6-Chloro-1-methyl-4-phenylquinazolin-4-ol physical properties
An In-depth Technical Guide to the Physical Properties of 6-Chloro-1-methyl-4-phenylquinazolin-4-ol
Introduction
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a diverse range of biological targets. This versatility has led to the development of numerous therapeutic agents. Within this class, 6-Chloro-1-methyl-4-phenylquinazolin-4-ol represents a key synthetic intermediate and a molecule of significant interest for further functionalization in drug discovery programs. Its physical properties are fundamental to its handling, characterization, reaction kinetics, and formulation.
This guide provides a comprehensive analysis of the structural and physicochemical properties of 6-Chloro-1-methyl-4-phenylquinazolin-4-ol. As experimental data for this specific molecule is not extensively published, this document integrates foundational chemical principles with data from closely related analogues to provide a robust predictive characterization. We will explore its chemical identity, expected physicochemical parameters, and the spectroscopic techniques required for its definitive identification, explaining the causality behind each analytical choice.
Chemical Identity and Structure
The foundational step in characterizing any compound is to establish its unambiguous identity. 6-Chloro-1-methyl-4-phenylquinazolin-4-ol is defined by its unique molecular structure, from which all other properties are derived.
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IUPAC Name: 6-chloro-1-methyl-4-phenylquinazolin-4-ol[1]
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CAS Number: 52395-03-6[1]
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Molecular Formula: C₁₅H₁₃ClN₂O[1]
The structure features a heterocyclic quinazoline core, substituted with a chlorine atom at the 6-position, a methyl group on the nitrogen at position 1, and a phenyl group and a hydroxyl group at the chiral carbon at position 4.
Caption: 2D Chemical Structure of 6-Chloro-1-methyl-4-phenylquinazolin-4-ol.
Physicochemical Properties
The physical properties of a compound dictate its behavior in various environments, from reaction vessels to biological systems. The following table summarizes the key computed and expected properties for this molecule.
| Property | Value / Expected Value | Source / Rationale |
| Molecular Weight | 272.73 g/mol | PubChem[1] |
| Exact Mass | 272.0716407 Da | PubChem[1] |
| Appearance | White to off-white crystalline solid | Expected for a purified organic compound of this class. |
| Melting Point | Not experimentally determined. Expected >200 °C. | Rationale: The rigid, planar quinazoline core and potential for intermolecular hydrogen bonding suggest a high melting point. For comparison, the related 6-Chloro-2-phenylquinazolin-4(3H)-one melts at 276–278 °C[2]. |
| Solubility | Insoluble in water. Soluble in DMSO, DMF, and methanol. | Rationale: The large hydrophobic surface area from the phenyl and chloro-quinazoline rings predicts poor aqueous solubility. The polar hydroxyl and nitrogen groups should allow solubility in polar organic solvents. |
| XLogP3 | 2.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 (from the -OH group) | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 (from the N3 and -OH oxygen) | PubChem[1] |
Spectroscopic and Structural Characterization Workflow
Definitive structural confirmation relies on a suite of spectroscopic and analytical techniques. Each method provides a unique piece of the structural puzzle. The causality for employing this multi-faceted approach is to create a self-validating system where data from each analysis corroborates the others, ensuring the highest degree of confidence in the compound's identity and purity.
Caption: Workflow for the comprehensive physical characterization of a novel compound.
Mass Spectrometry (MS)
Expertise: MS is the first line of analysis post-synthesis. Its primary purpose is to confirm the molecular weight, providing immediate evidence of a successful reaction. The isotopic distribution of chlorine is a key diagnostic feature.
Predicted Analysis:
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Molecular Ion (M⁺): The spectrum should exhibit a prominent molecular ion peak. Given chlorine's isotopic abundance (~75.8% ³⁵Cl and ~24.2% ³⁷Cl), we expect to see two peaks:
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[M]⁺ at m/z ≈ 272.07
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[M+2]⁺ at m/z ≈ 274.07
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Isotopic Ratio: The intensity ratio of the M⁺ to M+2⁺ peaks should be approximately 3:1, which is a definitive signature for a molecule containing a single chlorine atom.
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Key Fragmentation: Electron ionization (EI) would likely induce fragmentation, providing structural clues. Expected fragments include:
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[M - H₂O]⁺ (m/z ≈ 254): Loss of a water molecule from the tertiary alcohol.
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[M - C₆H₅]⁺ (m/z ≈ 195): Loss of the phenyl group.
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[C₆H₅CO]⁺ (m/z = 105): A benzoyl cation fragment, common for phenyl-carbonyl or related structures.
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Infrared (IR) Spectroscopy
Expertise: IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule. The presence or absence of characteristic absorption bands provides orthogonal validation to NMR and MS data.
Predicted Analysis:
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O-H Stretch: A broad absorption band is expected in the region of 3200-3500 cm⁻¹ , characteristic of the hydroxyl group. Its broadness is due to hydrogen bonding.
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C-H Stretches:
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Aromatic C-H stretches will appear as sharp peaks just above 3000 cm⁻¹ .
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Aliphatic C-H stretch from the N-methyl group will be just below 3000 cm⁻¹ (approx. 2950 cm⁻¹).
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C=N and C=C Stretches: The quinazoline and phenyl rings will produce a series of characteristic sharp absorptions in the 1500-1650 cm⁻¹ region.
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C-Cl Stretch: A strong absorption is expected in the fingerprint region, typically around 700-800 cm⁻¹ .
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise: NMR is the most powerful technique for elucidating the precise structure of an organic molecule in solution. ¹H NMR reveals the electronic environment and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton.
Predicted ¹H NMR Analysis (in CDCl₃ or DMSO-d₆):
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N-CH₃ (Singlet, 3H): A singlet integrating to three protons is expected for the N-methyl group, likely in the ~3.5-4.0 ppm range.
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Aromatic Protons (Multiplets, 8H):
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The protons of the C4-phenyl group will likely appear as a complex multiplet between 7.2-7.8 ppm , integrating to five protons.
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The three protons on the quinazoline core (H5, H7, H8) will appear as distinct signals in the aromatic region, likely between 7.5-8.5 ppm . Their splitting pattern (doublets, doublet of doublets) will depend on their coupling to each other.
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O-H (Broad Singlet, 1H): A broad singlet for the hydroxyl proton, which is exchangeable with D₂O. Its chemical shift is highly variable and depends on concentration and solvent.
Predicted ¹³C NMR Analysis:
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N-CH₃: An aliphatic carbon signal around 30-40 ppm .
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Aromatic Carbons: Multiple signals in the 120-150 ppm range corresponding to the carbons of the phenyl and quinazoline rings.
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C4 (Quaternary Carbon): The sp³-hybridized carbon bearing the -OH and phenyl groups is expected to appear further downfield, likely in the 70-85 ppm range.
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C=N Carbon: The C2 carbon of the quinazoline ring will be significantly downfield, potentially >150 ppm .
Single-Crystal X-ray Crystallography
Expertise: While other techniques define structure in solution or gas phase, X-ray crystallography provides the absolute, unambiguous 3D structure of a molecule in the solid state.[3] It is the gold standard for confirming stereochemistry, bond lengths, bond angles, and intermolecular interactions like hydrogen bonding and π-stacking.
Methodology Rationale: Obtaining a crystal structure is contingent upon growing a high-quality single crystal. The process involves slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Once a crystal is obtained, it is mounted and irradiated with X-rays. The resulting diffraction pattern is analyzed to solve the crystal structure. For quinazolinone derivatives, this technique has been used to confirm molecular structures and analyze supramolecular assemblies formed through hydrogen bonding.[4]
Standard Operating Protocols
Trustworthy data is built on robust and well-documented protocols. The following are standard methodologies for acquiring the physical property data discussed.
Protocol 1: Melting Point Determination
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Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs, which serves as an indicator of purity.
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Apparatus: Capillary melting point apparatus.
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Procedure:
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Ensure the sample is completely dry and finely powdered.
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Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
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Place the capillary tube in the apparatus.
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Set a heating ramp rate of 1-2 °C per minute for an accurate reading.
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Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (clear point).
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A sharp melting range (≤ 2 °C) is indicative of a pure compound.
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Protocol 2: NMR Sample Preparation and Analysis
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Objective: To prepare a solution of the compound for ¹H and ¹³C NMR spectral acquisition.
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Materials: Deuterated solvent (e.g., DMSO-d₆), NMR tube, sample (~5-10 mg).
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Procedure:
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Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.
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Add ~0.6-0.7 mL of the deuterated solvent (e.g., DMSO-d₆). DMSO is often chosen for its ability to dissolve a wide range of compounds and for shifting the water residual peak away from analyte signals.
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Cap the tube and gently agitate or vortex until the sample is fully dissolved.
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Insert the tube into the NMR spectrometer.
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Acquire the spectra according to standard instrument parameters, including ¹H, ¹³C, and potentially 2D correlation spectra (e.g., COSY, HSQC) for full assignment.
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Safety and Handling
According to the Globally Harmonized System (GHS) classification, 6-Chloro-1-methyl-4-phenylquinazolin-4-ol presents several hazards.[1]
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Handling Recommendations: This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust and direct contact with skin and eyes.
References
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PubChem. (n.d.). 6-Chloro-4-phenyl-2(1H)-quinazolinone. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
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PubChem. (n.d.). 6-Chloro-1-methyl-4-phenylquinazolin-4-ol. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
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Wang, L., et al. (n.d.). Copper-catalyzed tandem oxidative synthesis of quinazolinones from 2-aminobenzonitriles and primary alcohols - Supporting Information. Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]
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ResearchGate. (2012). Synthesis and X-ray powder diffraction data of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline. Retrieved January 24, 2026, from [Link]
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TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved January 24, 2026, from [Link]
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MDPI. (n.d.). X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. Retrieved January 24, 2026, from [Link]
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PubChem. (n.d.). 6-Chloro-2-methyl-4-phenylquinazoline. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
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PubMed. (2014). 6-Chloro-2-chloro-methyl-4-phenyl-quinazoline 3-oxide. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
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ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones - Supporting Information. Retrieved January 24, 2026, from [Link]
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YouTube. (2015). Mass Spectrometry Fragmentation Part 1. Retrieved January 24, 2026, from [Link]
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ResearchGate. (2025). Study of the structure of 2-phenylquinazolin-4(3h)-one hydrochloride by X-ray diffraction analysis. Retrieved January 24, 2026, from [Link]
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Thieme. (n.d.). The Main Fragmentation Reactions of Organic Compounds. Retrieved January 24, 2026, from [Link]
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National Institutes of Health. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved January 24, 2026, from [Link]
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PubChem. (n.d.). 6-Chloro-4-phenylquinazoline. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
